(6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidin-7-ones This compound is characterized by its unique structure, which includes an indole moiety, a phenoxyethyl group, and a thiadiazolo[3,2-a]pyrimidin-7-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactionsThe final step involves the formation of the thiadiazolo[3,2-a]pyrimidin-7-one core through cyclization reactions under specific conditions, such as the use of strong acids or bases and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
(6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-imino-6-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of (6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H23N5O2S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H23N5O2S/c1-2-8-22-28-30-23(26)20(24(31)27-25(30)33-22)15-17-16-29(21-12-7-6-11-19(17)21)13-14-32-18-9-4-3-5-10-18/h3-7,9-12,15-16,26H,2,8,13-14H2,1H3/b20-15-,26-23? |
InChI Key |
DRAHEQGDDYDJAW-OIYMOPNQSA-N |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)/C(=O)N=C2S1 |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)C(=O)N=C2S1 |
Origin of Product |
United States |
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